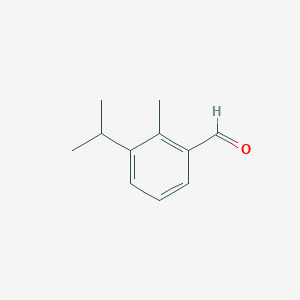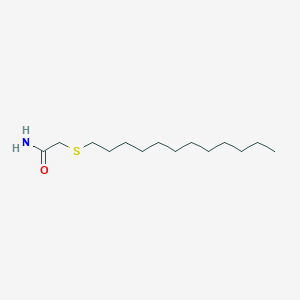
Protokosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protokosin is a peptide hormone that is found in the hypothalamus and plays a crucial role in regulating the reproductive system. It is also known as gonadotropin-releasing hormone (GnRH) or luteinizing hormone-releasing hormone (LHRH). Protokosin is responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn stimulates the production of testosterone and estrogen in the gonads.
Applications De Recherche Scientifique
Understanding Life's Origins
Protocells, as minimal versions of cells created from nonliving materials, serve as a bridge between nonliving and living matter. They are essential in exploring the origins of life, offering insights into how life could emerge from inanimate substances. Researchers investigate protocells to understand the processes that could lead to the formation of life, focusing on their lifelike properties, such as the ability to replicate or undergo metabolic reactions. The comprehensive study of protocells combines theory, laboratory work, and computer simulations, providing a multidisciplinary approach to deciphering life's emergence (Rasmussen, 2008).
Prebiotic Systems Chemistry
Protocells are pivotal in prebiotic systems chemistry and synthetic biology, mimicking plausible prebiotic compartments and offering a window into the transition from chemical networks to biological systems. They serve as experimental models to study the formation, metabolism, replication, and evolution of early cellular systems. By understanding the cooperative interactions within these simple systems, scientists can shed light on the emergent properties that distinguish living from nonliving matter, thus contributing to a deeper understanding of life's fundamental mechanisms (Lopez & Fiore, 2019).
Space Biology and Microgravity Effects
The study of protocells extends into space biology, where researchers investigate the effects of microgravity on the early stages of cellular regeneration. Experiments conducted in space and on ground-based simulators have demonstrated that microgravity conditions affect the regeneration capacity of protoplasts—a finding that opens new questions about life's development in the absence of Earth's gravity. This research not only increases our understanding of how gravity influences cellular processes but also prepares us for long-term biological experiments in space, contributing to our readiness for the era of space colonization (Skagen & Inersen, 2000).
Prototyping and Engineering Living Technology
The field of protocells provides a foundation for the engineering of living technology, where scientists create lifelike systems with specific functionalities. This area of research has significant potential for socioeconomic impacts, including the development of new materials, energy sources, and medical therapies. By engineering protocells with desired properties, researchers can create systems that perform specific tasks, such as targeted drug delivery or environmental cleanup, showcasing the potential of living technology to address complex challenges (Camburn et al., 2015).
Propriétés
Numéro CAS |
10091-70-0 |
|---|---|
Nom du produit |
Protokosin |
Formule moléculaire |
C37H46O12 |
Poids moléculaire |
682.8 g/mol |
Nom IUPAC |
1-[3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxy-5-[[2-hydroxy-4,6-dimethoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C37H46O12/c1-14(2)26(38)23-32(44)20(12-19-29(41)17(7)35(47-9)24(34(19)46)27(39)15(3)4)31(43)21(33(23)45)13-22-30(42)18(8)36(48-10)25(37(22)49-11)28(40)16(5)6/h14-16,41-46H,12-13H2,1-11H3 |
Clé InChI |
KZRUJLHMLWGQQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C(C)C)OC)O)O |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C(C)C)OC)O)O |
Synonymes |
protokosin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
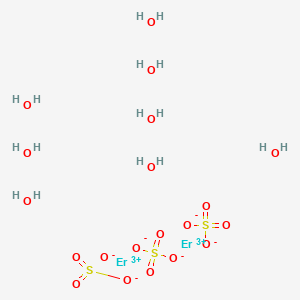
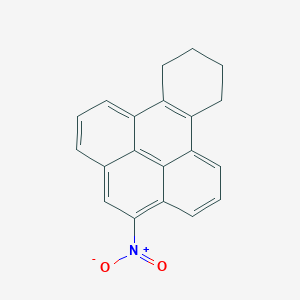
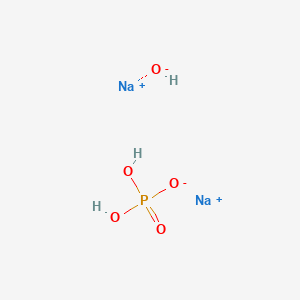
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
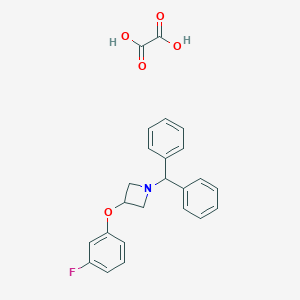
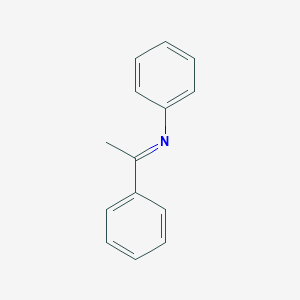
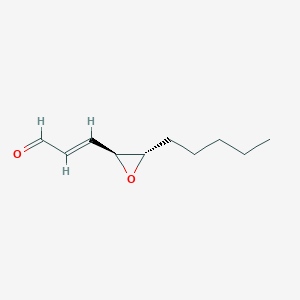
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
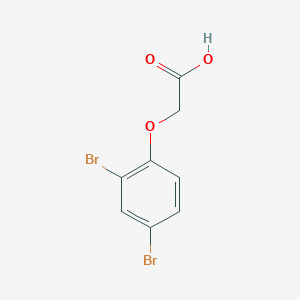
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
